2-(4-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
2-(4-Methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a triazolopyridine sulfonamide derivative with a core structure ([1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, CAS 6969-71-7) characterized by a fused triazole and pyridine ring system . This compound belongs to a class of molecules explored for antimalarial activity, particularly targeting Plasmodium falciparum enzymes like falcipain-2 . Its design incorporates a 4-methylbenzyl group at position 2 and a piperidin-1-ylsulfonyl moiety at position 6, modifications aimed at optimizing binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-15-5-7-16(8-6-15)13-23-19(24)22-14-17(9-10-18(22)20-23)27(25,26)21-11-3-2-4-12-21/h5-10,14H,2-4,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVMDVCIVJYYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as functionalized 1,2,4-triazolo[4,3-a]pyridines, have been investigated as human 11β-hydroxysteroid dehydrogenase-type 1 inhibitors
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that it interacts with its target in a way that modulates the target’s activity, leading to changes in cellular function. The specific nature of this interaction and the resulting changes would depend on the compound’s chemical structure and the nature of its target.
Biochemical Pathways
Based on its potential role as a human 11β-hydroxysteroid dehydrogenase-type 1 inhibitor, it may be involved in the regulation of glucocorticoid metabolism
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Biological Activity
The compound 2-(4-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a member of the triazolo-pyridine class, known for its diverse biological activities. This compound features a complex structure that includes a triazole ring fused with a pyridine and modified by a piperidine sulfonamide group and a 4-methylbenzyl moiety. The unique arrangement of these functional groups contributes to its pharmacological potential.
Synthesis
The synthesis of this compound typically involves several key reactions, optimized for yield and purity. Common methods include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Piperidine Sulfonamide Introduction : The sulfonamide group is introduced via nucleophilic substitution reactions.
- Final Modifications : Additional steps may involve protecting groups and deprotection to achieve the final structure.
Biological Activity
Research indicates that compounds within this class exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of triazolo-pyridines can demonstrate moderate to strong activity against various bacterial strains. For instance, related compounds have been found to be effective against Salmonella typhi and Bacillus subtilis .
- CNS Activity : Certain structural modifications in similar compounds have been linked to enhanced central nervous system (CNS) activity, suggesting potential applications in treating neurological disorders .
- Enzyme Inhibition : Some derivatives have shown significant inhibitory effects on enzymes such as acetylcholinesterase and urease, indicating their potential as therapeutic agents in conditions like Alzheimer's disease and urinary tract infections .
Comparative Analysis
To better understand the unique biological profile of This compound , a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(Piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Lacks 4-methylbenzyl group | Moderate antimicrobial activity |
| 2-(Phenethyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Phenethyl instead of 4-methylbenzyl | Enhanced CNS activity |
| 5-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Different substituents on triazole | Antifungal properties |
This table illustrates the distinctiveness of the target compound regarding its specific substituents and potential biological activities.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Screening : A series of synthesized triazolo-pyridine derivatives were tested against various bacteria, revealing that modifications significantly influenced their efficacy. Compounds with piperidine sulfonamide groups exhibited improved antibacterial properties compared to those lacking this feature .
- CNS Activity Evaluation : In silico docking studies on related compounds indicated favorable interactions with neurotransmitter receptors. The presence of specific substituents was correlated with increased binding affinities .
Comparison with Similar Compounds
Substituent Effects at Position 2
The benzyl group’s substituent significantly influences potency and physicochemical properties:
- 3-Chlorobenzyl (Compound in ) : Exhibits moderate activity (IC50 = 4.98 µM), suggesting chloro-substituents may improve target binding via electron-withdrawing effects .
- 4-Chlorobenzyl (13f): No activity reported, but its higher melting point (173–174°C) indicates enhanced crystallinity, which may affect solubility .
- 3-Fluorobenzyl (13i) : Substitution with fluorine, a smaller electronegative group, yields a compound with a melting point of 154–155°C .
Sulfonamide Group Variations at Position 6
The sulfonamide moiety modulates solubility and enzyme interactions:
Activity and Physicochemical Properties
Key data for select analogs are summarized below:
Key Observations
Chloro vs. Methyl Substituents : Chloro-substituted analogs (e.g., 3-chlorobenzyl) show measurable antimalarial activity, while methyl groups may prioritize lipophilicity over target affinity.
Sulfonamide Bulk : Piperidin-1-ylsulfonyl appears favorable for activity compared to thiomorpholine, though further testing is needed.
Thermal Stability : Higher melting points in chlorinated derivatives (e.g., 13f) suggest improved solid-state stability .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(4-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of triazole precursors with sulfonyl chloride derivatives under reflux conditions. Key steps include:
-
Sulfonylation : Reacting the piperidine moiety with sulfonyl chlorides in anhydrous dichloromethane at 0–5°C to avoid side reactions.
-
Triazole Formation : Using hydrazine derivatives under acidic conditions (e.g., acetic acid) to form the triazolopyridine core, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
-
Optimization : Adjusting solvent polarity (e.g., DMF for higher solubility) and reaction time (12–24 hours) to improve yields (>70%) .
- Data Table : Synthesis Yield Under Different Conditions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 24 | 65 |
| DMF | 100 | 12 | 75 |
| Acetonitrile | 60 | 18 | 58 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm substituent positions via - and -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine protons at δ 1.5–3.0 ppm) .
- FTIR : Identify sulfonyl (S=O stretch at ~1350–1150 cm) and triazole (C=N stretch at ~1600 cm) functional groups .
- HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of triazolopyridine derivatives?
- Methodological Answer :
- Data Analysis : Compare IC values across studies using standardized assays (e.g., kinase inhibition vs. antimicrobial activity). For example, discrepancies in cytotoxicity may arise from cell line variability (e.g., HeLa vs. HEK293) .
- Structural Modifications : Test analogs with substituted benzyl groups (e.g., 4-fluorobenzyl vs. 4-methylbenzyl) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
-
Molecular Docking : Use software like AutoDock Vina to predict binding poses with ATP-binding pockets (e.g., prioritize hydrogen bonding with Lys68 and Glu81 in kinase domains) .
-
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) by immobilizing the target protein on a CM5 sensor chip .
- Data Table : Example Binding Affinities
| Target Protein | K (nM) | Assay Type |
|---|---|---|
| EGFR Kinase | 12.3 ± 1.2 | SPR |
| PI3Kα | 45.6 ± 3.8 | Fluorescence Polarization |
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS with 0.1% Tween-80 to prevent aggregation .
- pH Adjustment : Solubilize in phosphate buffer (pH 7.4) for physiological compatibility .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for validating reproducibility in pharmacological studies?
- Methodological Answer :
- Power Analysis : Ensure n ≥ 3 replicates per group to detect ±20% effect size with 80% power .
- ANOVA with Tukey’s Post Hoc Test : Compare means across multiple experimental groups (e.g., dose-response curves) .
Q. How should researchers handle conflicting spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
